molecular formula C10H10N2O3 B2636832 ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 634602-84-9

ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B2636832
M. Wt: 206.201
InChI Key: OUTDXJNOFZUMGN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a complex molecular structure consisting of ethyl, oxo, dihydro, benzo, and carboxylate groups . It is a synthetic intermediate used in the production of pharmaceuticals and agrochemicals, particularly in the synthesis of benzimidazole derivatives .


Synthesis Analysis

The synthesis of substituted imidazoles, such as ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate are part of the broader field of imidazole chemistry . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 206.2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Properties : The compound ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has been synthesized and analyzed using techniques like X-ray diffraction, IR, NMR spectroscopy, and microanalyses. This provides a deeper understanding of its molecular structure and properties (Marjani, 2013).

  • Crystallography and Molecular Interactions : Studies on crystal structures reveal important aspects like hydrogen bonding, molecular interactions, and spatial arrangements, enhancing our understanding of its potential applications in fields like material science and pharmaceuticals (Yeong et al., 2018).

Chemical Transformations and Derivatives

  • Chemical Reactivity and Derivative Formation : Research demonstrates the reactivity of this compound in creating various derivatives, indicating its versatility in synthetic chemistry. For instance, photolysis in the presence of different compounds leads to the formation of various structures, suggesting its potential in developing new chemical entities (Prager & Williams, 1996).

  • Synthesis of Complex Molecules : The compound serves as a building block in synthesizing complex molecules like imidazopyrimidine and aminoindole derivatives. These findings are significant for developing new materials and drugs (Marjani & Khalafy, 2010).

Potential Applications in Drug Development

  • Role in Antimicrobial and Antitumor Agents : Derivatives of this compound have been studied for their antimicrobial and antitumor activities. This highlights its potential as a precursor in developing new therapeutic agents (Bassyouni et al., 2012).

  • Inhibitor Synthesis and Biological Activities : The synthesis of inhibitors and their evaluation for biological activities, such as antimicrobial and anticancer properties, is another key application area. This underscores its significance in biomedical research (Shruthi et al., 2016).

Safety And Hazards

The safety information for ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The future directions in the field of imidazole chemistry, including compounds like ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

ethyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDXJNOFZUMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

CAS RN

634602-84-9
Record name ethyl 2-hydroxy-1H-1,3-benzodiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
YL Xu, HY Lin, X Ruan, SG Yang, GF Hao… - European Journal of …, 2015 - Elsevier
4-Hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in tyrosine catabolism, is an important target for treating type I tyrosinemia. Inhibition of HPPD can effectively …
Number of citations: 47 www.sciencedirect.com
F DOĞANÇ - Journal of Faculty of Pharmacy of Ankara University, 2023 - dergipark.org.tr
Objective: In this study, in connection with previous works in our department, some methyl 1H-benzimidazole-5-carboxylate derivatives were synthesized for the first time. Compounds …
Number of citations: 3 dergipark.org.tr

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